molecular formula C14H17NO3 B1611155 Ethyl 4-(4-oxopiperidin-1-yl)benzoate CAS No. 25437-95-0

Ethyl 4-(4-oxopiperidin-1-yl)benzoate

Cat. No.: B1611155
CAS No.: 25437-95-0
M. Wt: 247.29 g/mol
InChI Key: UWOUGBBALATQAZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxopiperidin-1-yl)benzoate (E4OPB) is a synthetic compound used for a variety of scientific research applications. It is a derivative of piperidine, which is a heterocyclic compound commonly found in nature. E4OPB is an aromatic compound that has a variety of useful properties, including solubility in organic solvents, low toxicity, and high stability. It has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Anticoagulant Intermediates and Platelet Aggregation

Ethyl 4-(4-oxopiperidin-1-yl)benzoate derivatives have shown potential in the synthesis of novel antiplatelet drug candidates. For instance, certain derivatives displayed potent inhibitory effects on platelet aggregation and other related activities, indicating their potential use in the development of anticoagulant medications (Chen et al., 2008).

Antimicrobial Agents

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, making them potential candidates for new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Crystallography and Structural Analysis

Research has been conducted on the crystal structure of certain this compound compounds, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Manolov, Morgenstern, & Hegetschweiler, 2012).

Hydrogen-Bonded Supramolecular Structures

This compound derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. This research contributes to the understanding of molecular interactions and can influence the development of new materials and pharmaceutical compounds (Portilla et al., 2007).

Intermediates in Anticoagulant Synthesis

This compound has been identified as an important intermediate in the synthesis of the anticoagulant drug, apixaban. This highlights its role in the pharmaceutical industry, particularly in the development and production of important medications (Wang et al., 2017).

Anti-Juvenile Hormone Activity

This compound derivatives have shown anti-juvenile hormone activity, particularly in studies involving silkworms. This could have implications for insect control and understanding hormonal pathways in insects (Yamada et al., 2016).

Properties

IUPAC Name

ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUGBBALATQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507896
Record name Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25437-95-0
Record name Ethyl 4-(4-oxo-1-piperidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25437-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of Example 158A (6.31g, 21.7 mmol) and 30% aqueous acetic acid (100 mL) in TMF (50 mL) was stirred at 95° C. for 6 hours, cooled to room temperature, concentrated, treated with water, and extracted with dichloromethane. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 248 (M+H)+.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 158A (6.31 g, 21.7 mmol) and 30% aqueous acetic acid (100 mL) in THF (50 mL) was stirred at 95° C. for 6 hours, cooled to room temperature, concentrated, treated with water, and extracted with dichloromethane. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 248 (M+H)+.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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